molecular formula C12H12O2 B1428062 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid CAS No. 1250150-08-3

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid

Cat. No.: B1428062
CAS No.: 1250150-08-3
M. Wt: 188.22 g/mol
InChI Key: UVOIDJPTVVIJKT-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to an indene moiety, which imparts distinct chemical properties and reactivity. The presence of a carboxylic acid functional group further enhances its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid typically involves the cyclopropanation of an indene derivative. One common method includes the reaction of indene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions typically result in the formation of new spirocyclic derivatives .

Scientific Research Applications

2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and stereochemistry.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit enzyme activity or modulate receptor function. The carboxylic acid group plays a crucial role in these interactions by forming hydrogen bonds or ionic interactions with the target molecules .

Comparison with Similar Compounds

  • 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride
  • 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid
  • Spirocyclic tranylcypromine derivatives

Comparison: Compared to other similar compounds, 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct reactivity and binding properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11(14)10-7-12(10)6-5-8-3-1-2-4-9(8)12/h1-4,10H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOIDJPTVVIJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250150-08-3
Record name 2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Reactant of Route 2
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Reactant of Route 3
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Reactant of Route 4
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Reactant of Route 5
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Reactant of Route 6
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid

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